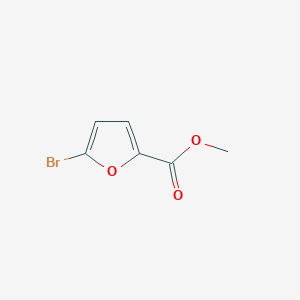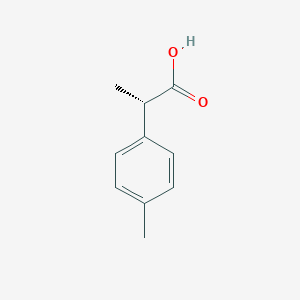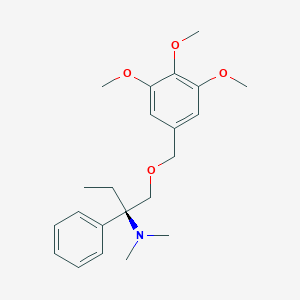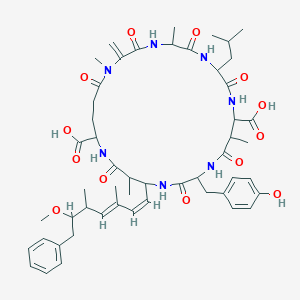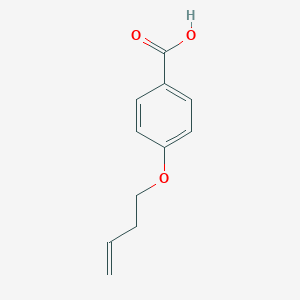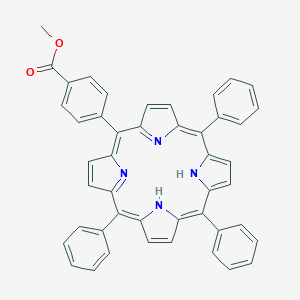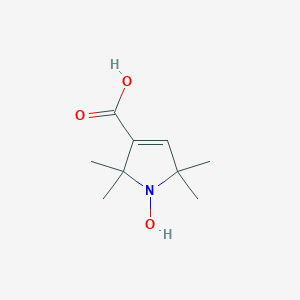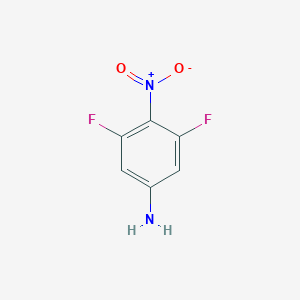
3,5-Difluoro-4-nitroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Difluoro-4-nitroaniline often involves complex reactions where the nitro and amino functionalities play crucial roles. For example, the synthesis of 3,5-diamino-4-nitropyridine N-oxide and its derivatives demonstrates the intricate manipulation of nitro and amino groups under specific conditions to achieve desired molecular structures, highlighting the complexity and precision required in synthesizing such compounds (Batsanov, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Difluoro-4-nitroaniline reveals significant insights into their chemical behavior. For instance, the structural analysis of 3,5-difluoro-4-nitropyridine N-oxide shows a molecule twisted around the C-NO2 bond, indicating the influence of substituents on the molecule's overall conformation and electronic distribution, which are critical in determining its reactivity and interaction with other molecules (Batsanov, 2000).
Chemical Reactions and Properties
The chemical behavior of nitroaniline derivatives, including 3,5-Difluoro-4-nitroaniline, is significantly influenced by their functional groups. Reactions such as hydrogen bonding in substituted nitroanilines showcase the importance of intermolecular interactions in defining the properties and applications of these compounds. For example, the formation of hydrogen bonds leads to the creation of distinct molecular networks, affecting the compound's solubility, melting point, and crystal structure (Glidewell, et al., 2001).
Applications De Recherche Scientifique
Application 1: Use in High Explosives
- Summary of the Application : 3,5-Difluoro-4-nitroaniline has been used in the design of a new melt-cast explosive with high energy and low sensitivity . The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples .
- Methods of Application : Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios . After complete melting of DFTNAN, the CL-20 explosive with a mass ratio of 40:60 was added in batches .
- Results or Outcomes : The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating that the system had the best stability . The safety performance of the optimized DFTNAN/CL-20 system (40DFTNAN/60CL-20) was tested experimentally. The friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C . The measured detonation velocity is 8260 m·s −1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .
Application 1: Use in High Explosives
- Summary of the Application : 3,5-Difluoro-4-nitroaniline has been used in the design of a new melt-cast explosive with high energy and low sensitivity . The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples .
- Methods of Application : Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios . After complete melting of DFTNAN, the CL-20 explosive with a mass ratio of 40:60 was added in batches .
- Results or Outcomes : The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating that the system had the best stability . The safety performance of the optimized DFTNAN/CL-20 system (40DFTNAN/60CL-20) was tested experimentally. The friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C . The measured detonation velocity is 8260 m·s −1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .
Safety And Hazards
Propriétés
IUPAC Name |
3,5-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPGWQSTWNFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378928 | |
| Record name | 3,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-nitroaniline | |
CAS RN |
122129-79-7 | |
| Record name | 3,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



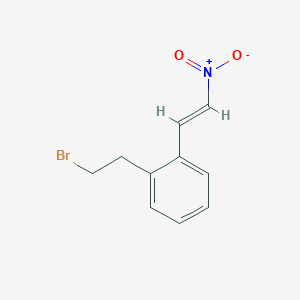
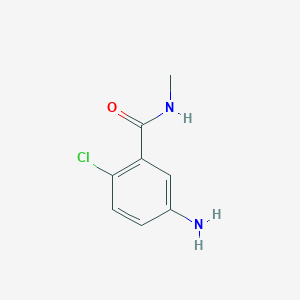
![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)
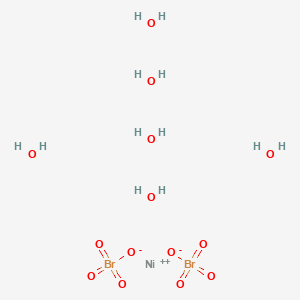
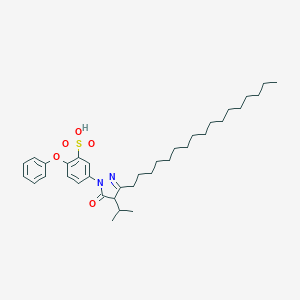
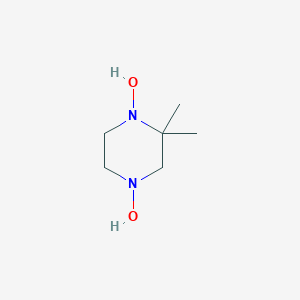
![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)
